Remimazolam tosylate is a novel ultra-short-acting benzodiazepine that has garnered attention for its rapid onset and offset of action, making it suitable for various medical applications, particularly in anesthesia and procedural sedation. This compound is derived from remimazolam, which was initially developed for its anesthetic properties. Remimazolam tosylate is characterized by its favorable pharmacokinetic profile and reduced side effects compared to traditional benzodiazepines.
Remimazolam tosylate was developed as part of a research initiative aimed at creating intravenous sedatives with predictable durations of action. The compound has been approved for clinical use in various countries, including China, where it is utilized for procedural sedation. The development process involved several pharmaceutical companies, culminating in its current formulation as a tosylate salt, which has shown improved solubility and stability compared to other salt forms like besylate .
Remimazolam tosylate belongs to the class of benzodiazepines, specifically categorized as a sedative-hypnotic agent. It acts primarily on the gamma-aminobutyric acid type A receptor in the central nervous system, enhancing the inhibitory effects of this neurotransmitter. This mechanism underlies its sedative properties while minimizing unwanted side effects typically associated with longer-acting benzodiazepines .
The synthesis of remimazolam tosylate involves several key steps that utilize various chemical reactions to produce the final compound. The process typically begins with the preparation of intermediate compounds, followed by their transformation into remimazolam tosylate.
One notable method involves the use of Dess-Martin periodinane for oxidation, although this has been criticized due to safety concerns related to its explosive nature and cost. Alternative methods using N-Oxyl oxidation catalysts have also been explored . The synthesis also includes steps for protecting groups and subsequent deprotection to achieve the final product.
The molecular formula of remimazolam tosylate is CHBrNOS, reflecting its complex structure that includes a brominated imidazobenzodiazepine core linked to a propanoate moiety.
The chemical reactions involved in synthesizing remimazolam tosylate include:
The reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage of synthesis .
Remimazolam tosylate acts primarily as a positive allosteric modulator at the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased neuronal inhibition.
Remimazolam tosylate is primarily used in:
The conceptual foundation for remimazolam emerged from the strategic pursuit of "soft drugs" within pharmaceutical chemistry during the late 1990s. This design paradigm specifically targets compounds engineered for predictable metabolic inactivation, thereby enabling precise control over pharmacological duration. Researchers at Glaxo Wellcome pioneered this approach for benzodiazepines, seeking to overcome the limitations of existing agents like midazolam, which exhibited variable elimination half-lives (2.89 ± 0.65 hours), active metabolites, and significant drug-drug interactions due to cytochrome P450-dependent metabolism [1] [6].
The rational drug design strategy employed a molecular hybridization approach, integrating the benzodiazepine core structure of midazolam (providing GABAₐ receptor specificity) with the ester-based metabolic vulnerability characteristic of remifentanil [4] [6]. This deliberate incorporation of an ester moiety (methyl ester at the C3 position) created a substrate for ubiquitous tissue esterases, facilitating rapid hydrolysis to the inactive carboxylic acid metabolite CNS 7054, which exhibits approximately 300-400-fold lower affinity for the GABAₐ receptor [1] [4]. Computational modeling and preclinical screening prioritized compounds based on three critical parameters: rapid onset (1-3 minutes), short duration of action, wide separation of activity between parent compound and metabolite (>400-fold), and sufficient aqueous solubility for intravenous formulation [6] [8]. Remimazolam (initially designated CNS 7056 or GW502056) emerged as the lead candidate from this program due to its optimal pharmacokinetic profile, featuring a terminal half-life of 0.75 ± 0.15 hours and mean residence time of 0.51 hours – approximately seven-fold shorter than midazolam [1] [6].
Table 1: Key Pharmacokinetic Parameters of Remimazolam vs. Reference Agents
Parameter | Remimazolam | Midazolam | Propofol |
---|---|---|---|
Clearance (L/h) | 70.3 ± 13.9 | 23.0 ± 4.5 | 24-36 |
Vss (L) | 34.8 ± 9.4 | 81.8 ± 27.1 | 2-10 |
Terminal T₁/₂ (h) | 0.75 ± 0.15 | 2.89 ± 0.65 | 4-7 |
Context-Sensitive Half-Time (3h infusion, min) | 7.5 | 40 | 7.5 |
Following Glaxo Wellcome's strategic discontinuation of the program, remimazolam progressed through a complex developmental pathway via TheraSci, CeNeS Pharmaceuticals, and ultimately PAION AG, which advanced the benzenesulfonate (besylate) salt form. This initial formulation addressed critical pharmaceutical challenges, particularly the poor stability and hygroscopic nature of the free base, which degraded rapidly under standard conditions (40°C/75% relative humidity) [8]. While remimazolam besylate demonstrated adequate stability and solubility (≤11 mg/mL) for clinical use, parallel development of remimazolam tosylate (toluenesulfonate salt) emerged primarily in China, driven by distinct intellectual property and formulation optimization objectives [3] [8].
The salt selection process for remimazolam tosylate involved rigorous crystallographic screening to identify polymorphs with superior physicochemical properties. Patent CN 103221414B specifically claimed the tosylate salt, citing advantages including reduced toxicity compared to besylate, enhanced thermal stability (phase transition temperature >163°C), and improved aqueous solubility profiles critical for intravenous administration [8] [9]. Structural characterization confirmed that remimazolam tosylate forms well-defined crystalline structures with lower hygroscopicity, addressing stability concerns observed with earlier forms. Molecular dynamics simulations further suggested that the tosylate counterion facilitated more stable crystal lattice formation through optimized hydrogen bonding networks with the protonated imidazobenzodiazepine nitrogen [8] [9].
Functionally, clinical equivalence between the salt forms was demonstrated in a randomized controlled trial of 49 patients undergoing hysteroscopy, where remimazolam tosylate and besylate showed no statistically significant differences in induction dose (0.28 ± 0.06 mg/kg vs. 0.27 ± 0.05 mg/kg), maintenance requirements, or recovery times [5]. This pharmaceutical equivalence enabled region-specific development, with tosylate advancing primarily within Chinese regulatory frameworks while besylate progressed in Western markets.
The global intellectual property framework for remimazolam originated with the foundational patent WO2000069836 ("Ester derivatives of benzodiazepines as short-acting hypnotic agents"), filed in 2000 and expiring in 2020 across major jurisdictions [6] [8]. This comprehensive patent protected the core chemical structure of remimazolam (methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate), its synthesis, and medical applications as an intravenous sedative [8].
Facing impending patent expiration, secondary innovation strategies emerged focusing specifically on salt forms and crystalline structures to extend commercial exclusivity. Chinese patent CN103221414B (granted 2015) specifically claimed remimazolam tosylate polymorphs (Forms I, II, and III), emphasizing their unexpected advantages in solubility and stability over existing salts [3] [8]. This approach mirrored the besylate protection strategy in Western markets but created distinct territorial rights. Subsequent formulation patents addressed lyophilization processes (CN104968348A) and compatibility data, particularly highlighting the precipitation risks when remimazolam besylate is combined with acetate- or lactate-buffered solutions like Ringer's solution – a limitation strategically addressed in tosylate formulation development [7] [8].
The intellectual property landscape reflects deliberate territorial fragmentation: tosylate development concentrated in China through entities like Yichang Humanwell Pharmaceutical, while besylate was commercialized by PAION and its licensees (Acacia Pharma in the US, Mundipharma in Europe) [6] [8]. This bifurcation resulted from both patent strategies and regional regulatory requirements. Litigation records indicate ongoing challenges regarding crystalline form patents, particularly attempts to invalidate secondary patents based on obviousness arguments. However, the specific physicochemical advantages demonstrated for tosylate polymorphs have thus far withstood these challenges in key jurisdictions [3].
Remimazolam's regulatory authorization demonstrates significant regional divergence in approval timelines and indications, reflecting distinct medical practice frameworks and strategic prioritization by developers. Remimazolam tosylate received its first global approval in China on December 26, 2019, specifically indicated for procedural sedation during gastrointestinal endoscopy [3] [4]. This was followed by approval for general anesthesia induction and maintenance on December 22, 2021, after phase 3 trials demonstrating non-inferior efficacy to propofol with improved hemodynamic stability [3] [10]. The Chinese regulatory pathway utilized priority review and special review project designations, expediting development based on unmet needs for rapidly metabolized sedatives [3].
Concurrently, remimazolam besylate pursued Western regulatory pathways:
This regulatory fragmentation reflects not only different developer strategies but also fundamental distinctions in how medical procedures are classified. In China, Japan, and South Korea, procedural sedation is considered a subset of anesthesia practice, enabling broader initial indications. Conversely, Western regulatory frameworks treat procedural sedation as a distinct indication requiring specific clinical development programs [7] [10]. Notably, the European Medicines Agency approved only the besylate form, while China approved both salt forms through separate regulatory processes [3] [7]. Remimazolam tosylate maintains exclusivity in the Chinese market under accelerated approval pathways, with post-marketing surveillance requirements focused on long-term outcomes in diverse patient populations.
Table 2: Global Regulatory Approvals for Remimazolam Formulations
Region | Salt Form | Approval Date | Initial Indication | Subsequent Expansions | Regulatory Designation |
---|---|---|---|---|---|
China | Tosylate | 26 Dec 2019 | Procedural Sedation | General Anesthesia (Dec 2021) | Priority Review, Special Project |
China | Besylate | Not Available | Not Available | Not Available | Not Available |
Japan | Besylate | 23 Jan 2020 | General Anesthesia | None Reported | Standard Review |
USA | Besylate | July 2020 | Procedural Sedation | None Reported | Standard Review |
South Korea | Besylate | Jan 2021 (Anesth) | General Anesthesia | Procedural Sedation (Aug 2021) | Standard Review |
EU | Besylate | March 2021 | Procedural Sedation | Under Review (Anesthesia) | Standard Review |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9